
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate is a complex organic compound that belongs to the class of oxane derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a suitable oxane derivative and 2-nitrophenol.
Acetylation: The oxane derivative undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetoxy groups.
Esterification: The carboxylate group is introduced through an esterification reaction with methanol in the presence of a strong acid catalyst like sulfuric acid.
Substitution: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where 2-nitrophenol reacts with the acetylated oxane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: Yields the corresponding hydroxylated oxane derivative.
Reduction: Produces the amino-substituted oxane derivative.
Substitution: Results in various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-aminophenoxy)oxane-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-hydroxyphenoxy)oxane-2-carboxylate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate imparts unique chemical properties, such as increased reactivity in reduction and substitution reactions, compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C19H21NO12 |
|---|---|
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1 |
Clé InChI |
CTOASCJVNQFYNH-RXYDEIHYSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


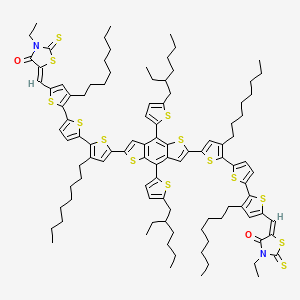

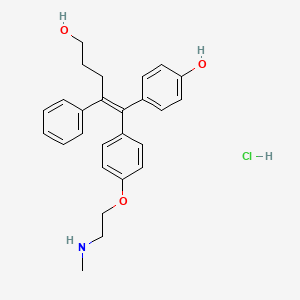
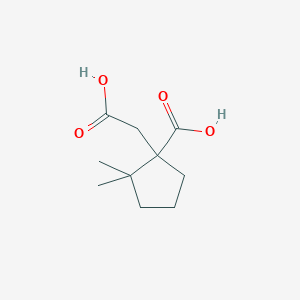
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
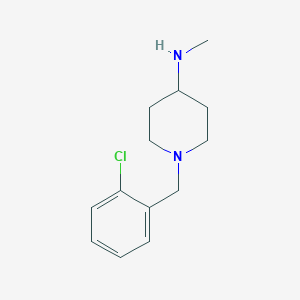
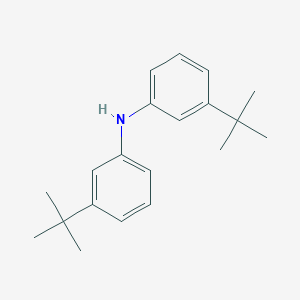
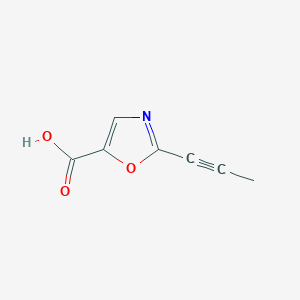
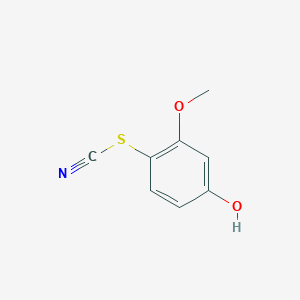
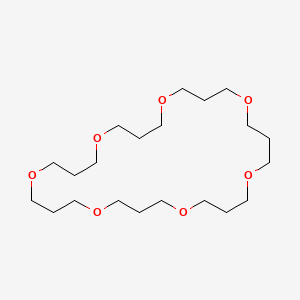
![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)


